molecular formula C9H10F2O B1396495 4-(1,1-Difluoroethyl)benzyl alcohol CAS No. 55805-25-9

4-(1,1-Difluoroethyl)benzyl alcohol

Cat. No. B1396495
CAS RN: 55805-25-9
M. Wt: 172.17 g/mol
InChI Key: ZMMKYVSLRJKVAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(1,1-Difluoroethyl)benzyl alcohol involves the reaction of lithium aluminium tetrahydride in tetrahydrofuran at 100℃ for 2 hours . A solution of methyl 4-(1,1-difluoroethyl) benzoate is slowly added dropwise to the reaction flask . After the addition is completed, the mixture is brought to 100 °C and refluxed for 2 hours . The reaction system is then cooled, and the reaction is quenched by adding a saturated NaH2PO4 solution . The combined organic phase is dried over anhydrous Na2SO4, filtered, and concentrated to give 4-(1,1-difluoroethyl) benzyl alcohol as a yellow liquid .


Molecular Structure Analysis

The molecular formula of 4-(1,1-Difluoroethyl)benzyl alcohol is C9H10F2O . The molecular weight is 172.175 .


Chemical Reactions Analysis

Alcohols, including 4-(1,1-Difluoroethyl)benzyl alcohol, undergo various chemical reactions, mainly at the functional group . These reactions include conversion of alcohols into alkyl halides, conversion of alcohols into tosylates, dehydration of alcohols to yield alkenes, and conversion of alcohols into esters . Alcohols also undergo oxidation to produce aldehydes and ketones .

Scientific Research Applications

Catalysis in Secondary Benzylation

Research has demonstrated the use of secondary benzyl alcohols, including 4-(1,1-Difluoroethyl)benzyl alcohol, in the secondary benzylation of various nucleophiles. This process is catalyzed by metal triflates like La, Yb, Sc, and Hf triflate, offering an effective method for alkylating aromatic compounds, olefins, and other nucleophiles (Noji et al., 2003).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol derivatives, including 4-(1,1-Difluoroethyl)benzyl alcohol, into corresponding aldehydes has been studied. This process uses TiO2 as a photocatalyst under O2 atmosphere and has been observed under both UV-light and visible light irradiation, offering insights into green chemistry applications (Higashimoto et al., 2009).

Benzylation of Alcohols

A stable, neutral organic salt, 2-Benzyloxy-1-methylpyridinium triflate, has been used for the benzylation of a range of alcohols, including 4-(1,1-Difluoroethyl)benzyl alcohol. This presents a method for converting alcohols into benzyl ethers with good to excellent yield, indicating potential applications in synthetic chemistry (Poon & Dudley, 2006).

Bioengineering for Benzyl Alcohol Production

In biotechnological research, Escherichia coli has been engineered to produce benzyl alcohol from renewable glucose. This non-natural pathway is significant for sustainable chemical production, demonstrating the potential of bioengineering in producing valuable chemical intermediates (Pugh et al., 2015).

Synthesis of Sulfonamides

A novel, environmentally friendly method for the direct coupling of sulfonamides and alcohols, including benzyl alcohols, has been developed. This method involves a domino dehydrogenation-condensation-hydrogenation sequence, highlighting the potential for greener synthesis routes in pharmaceuticals (Shi et al., 2009).

Cationic Benzylation and Allylation

The rare earth metal and hafnium triflate-catalyzed secondary benzylation and allylation of 1,3-dicarbonyl compounds using 4-(1,1-Difluoroethyl)benzyl alcohol have been explored. This offers a method for generating cations that react with diketones and ketoesters, useful in organic synthesis (Noji et al., 2007).

Safety And Hazards

4-(1,1-Difluoroethyl)benzyl alcohol is considered hazardous . It is harmful if swallowed or inhaled and causes serious eye irritation . It is advised to avoid breathing mist or vapors, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[4-(1,1-difluoroethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMKYVSLRJKVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290238
Record name 4-(1,1-Difluoroethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Difluoroethyl)benzyl alcohol

CAS RN

55805-25-9
Record name 4-(1,1-Difluoroethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55805-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Difluoroethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (1.03 g, 27.3 mol) in tetrahydrofuran (30 ml) was dropwise added a solution of methyl 4-(1,1-difluoroethyl)benzoate (3.894 g, 18.18 mmol) in tetrahydrofuran (50 ml) under ice-cooling and the mixture was stirred at room temperature for 1 hr. The reaction solution was ice-cooled and water (1 ml), 15% aqueous sodium hydroxide solution (1 ml) and water (2.5 ml) were dropwise added successively to decomposed excess lithium aluminum hydride. The mixture was stirred as it was at room temperature for 2 hrs. The resulting precipitate was removed by filtration and the precipitate was washed with ethyl acetate. The solvent of the collected filtrate was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1-1/1) to give the objective substance.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.894 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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